molecular formula C8H6BrFO3S B8770207 3-(2-bromoacetyl)-Benzenesulfonyl fluoride CAS No. 455-82-3

3-(2-bromoacetyl)-Benzenesulfonyl fluoride

Cat. No.: B8770207
CAS No.: 455-82-3
M. Wt: 281.10 g/mol
InChI Key: LGOFPHDFCAXPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromoacetyl)-Benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6BrFO3S. It is a derivative of benzenesulfonyl fluoride, where a bromoacetyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl fluoride, 3-(bromoacetyl)- typically involves the reaction of benzenesulfonyl chloride with bromoacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the bromoacetic acid to form the desired product .

Industrial Production Methods

Industrial production of benzenesulfonyl fluoride, 3-(bromoacetyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoacetyl)-Benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

3-(2-bromoacetyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-(bromoacetyl)- involves its reactivity towards nucleophiles. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and bromoacetyl functional groups. This combination allows for diverse reactivity and makes it a versatile reagent in organic synthesis and medicinal chemistry .

Properties

CAS No.

455-82-3

Molecular Formula

C8H6BrFO3S

Molecular Weight

281.10 g/mol

IUPAC Name

3-(2-bromoacetyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6BrFO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2

InChI Key

LGOFPHDFCAXPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)CBr

Origin of Product

United States

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